molecular formula C22H18BrFN2O3S B2859771 4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-72-2

4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2859771
CAS RN: 893790-72-2
M. Wt: 489.36
InChI Key: MZUHNEINJIJTCQ-UHFFFAOYSA-N
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Description

4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H18BrFN2O3S and its molecular weight is 489.36. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound's relatives have been investigated for their photodynamic therapy (PDT) applications, particularly in cancer treatment. A study on zinc phthalocyanine derivatives, structurally similar to the compound , highlighted their potential as Type II photosensitizers. These derivatives show promising fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing structural motifs related to 4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives, through various structural confirmations, exhibit strong ABTS scavenging activities and notable DPPH scavenging activity, suggesting their potential in treating diseases and conditions related to oxidative stress (Menteşe, Ülker, & Kahveci, 2015).

Organic Semiconductors

Research into benzo[d][1,2,3]thiadiazole and its isomers, closely related to the compound of interest, has yielded insights into their use in organic semiconductors. These compounds, when implemented in the construction of alternating copolymers, demonstrate significant potential in optoelectronic applications such as transistors, solar cells, photodetectors, and thermoelectrics, showcasing high-performance metrics (Chen et al., 2016).

properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O3S/c1-14-6-5-7-15(2)21(14)26-22(27)25(13-16-10-11-17(23)12-18(16)24)19-8-3-4-9-20(19)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUHNEINJIJTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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